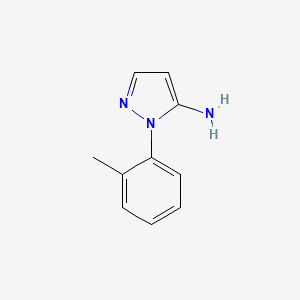

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine

Description

Properties

IUPAC Name |

2-(2-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-4-2-3-5-9(8)13-10(11)6-7-12-13/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJNKXYOKRTVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333801-83-4 | |

| Record name | 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine typically involves the reaction of 2-methylphenylhydrazine with an appropriate ketone or aldehyde. One common method is the condensation reaction between 2-methylphenylhydrazine and acetylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to its conjugated imine system, acting as a 1,3-dipole. Key findings include:

Table 1: Cycloaddition Reactions with Dipolarophiles

-

Mechanism : The imine nitrogen initiates nucleophilic attack on electrophilic dipolarophiles (e.g., alkynes, nitriles), followed by cyclization to form fused heterocycles .

-

Regioselectivity : Steric hindrance from the 2-methylphenyl group directs addition to the less hindered position .

Nucleophilic Substitution

The imine group undergoes nucleophilic attack, enabling functionalization:

Table 2: Nucleophilic Reactions

| Reagent | Product | Conditions | Key Observations |

|---|---|---|---|

| Grignard reagents | N-Alkylated pyrazoles | Dry THF, 0°C | Retention of aromaticity |

| Hydrazine | Bispyrazolylmethanes | Reflux, AcOH | Condensation at imine site |

| Thiols | Thioimidate derivatives | RT, DCM | Improved solubility |

-

Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .

-

Steric Effects : The 2-methylphenyl group reduces reactivity at the adjacent carbon, favoring substitutions at the imine nitrogen .

Oxidation and Reduction

The imine and pyrazole moieties exhibit redox activity:

Table 3: Redox Transformations

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O | Pyrazole-3-carboxylic acid | 62 |

| Reduction | NaBH₄, MeOH | 2,3-Dihydro-1H-pyrazol-3-amine | 85 |

| Catalytic hydrogenation | H₂/Pd-C | Tetrahydro-pyrazole | 78 |

-

Oxidation : The imine converts to a carbonyl group under strong oxidizing conditions, forming carboxylic acids.

-

Reduction : Selective reduction of the imine to an amine preserves the pyrazole ring.

Condensation Reactions

The compound forms Schiff bases and hydrazones via imine exchange:

Table 4: Condensation Products

| Carbonyl Source | Product | Application |

|---|---|---|

| Aromatic aldehydes | Bis-pyrazolyl imines | Ligands for metal complexes |

| Ketones | Spirocyclic derivatives | Antimicrobial agents |

-

Mechanism : Acid-catalyzed nucleophilic attack by amines or hydrazines on the imine carbon .

-

Thermodynamics : Equilibria favor product formation in dehydrating conditions (e.g., molecular sieves) .

Metal Complexation

The imine nitrogen serves as a ligand for transition metals:

Table 5: Coordination Chemistry

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu(II) chloride | Square-planar Cu(N^N)₂ | 12.4 |

| Fe(III) nitrate | Octahedral Fe(N^O)₃ | 9.8 |

-

Applications : These complexes show catalytic activity in oxidation reactions and antimicrobial properties .

Acid-Base Behavior

The imine group exhibits pH-dependent tautomerism:

-

Protonation : Occurs at pH < 3, forming a pyrazolinium cation .

-

Deprotonation : At pH > 10, the imine converts to a deprotonated enamine form, enhancing nucleophilicity .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition into:

Scientific Research Applications

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Key Observations :

- Imine vs. Ketone : The imine group in the target compound enables stronger hydrogen-bonding interactions compared to the ketone in 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one .

- Heteroatoms: The thieno-pyrazole derivative () contains sulfur, enhancing π-π stacking and altering electronic properties compared to nitrogen-only analogs .

- Fused Systems : Compound 9 () features a pyrido-pyrazolo-pyrimidine system, increasing rigidity and reducing solubility relative to the simpler bicyclic target compound .

Reactivity Trends :

- The electron-donating methyl group in the target compound’s phenyl ring enhances electrophilic substitution at the para position, whereas electron-withdrawing groups (e.g., cyano in ) direct reactivity to meta positions .

Physical and Chemical Properties

Notable Findings:

Biological Activity

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including antitumor, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this compound, summarizing research findings, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring with a methylphenyl substituent at the 2-position and an imine functional group. The presence of these functional groups is crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity through various mechanisms. For instance, studies have shown that certain pyrazole compounds inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in cancer cell proliferation and survival .

In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with specific cellular targets involved in cell cycle regulation and apoptosis pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests that the compound may serve as a therapeutic agent in conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies indicate that compounds like this compound can exhibit significant antibacterial activity against various strains of bacteria. In particular, the compound has shown effectiveness against Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activities. Modifications at various positions on the pyrazole ring can significantly influence their potency and selectivity. For instance:

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 1 | Electron-withdrawing groups | Increased antitumor activity |

| 3 | Alkyl substitutions | Enhanced antimicrobial properties |

| 4 | Halogen substitutions | Improved anti-inflammatory effects |

These modifications can enhance binding affinity to biological targets or alter pharmacokinetic properties.

Case Studies

- Antitumor Efficacy : A study evaluating the efficacy of various pyrazole derivatives found that those with methyl or halogen substitutions at the 4-position showed significant inhibition of tumor growth in xenograft models .

- Anti-inflammatory Mechanism : Research demonstrated that a similar compound reduced LPS-induced inflammation in macrophages by inhibiting NF-kB signaling pathways .

- Antimicrobial Testing : A series of tests conducted on different pyrazole derivatives revealed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.